molecular formula C6H15N3 B042578 N-(2-Aminoethyl)piperazine CAS No. 140-31-8

N-(2-Aminoethyl)piperazine

Cat. No. B042578
CAS RN: 140-31-8
M. Wt: 129.2 g/mol
InChI Key: IMUDHTPIFIBORV-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Aminoethyl)piperazine and its derivatives can be synthesized through various chemical reactions. A method involves the N-acyliminium ion chemistry, where 2-substituted and 2,5-disubstituted piperazine-3,6-diones are synthesized from alpha-amino acids, leading to the formation of 2,6-bridged piperazine-3-ones. This process utilizes aromatic, heteroaromatic, and nonaromatic side chains as pi-nucleophiles, exploring the stereochemical outcomes influenced by substituents like a C5-methyl group (Veerman et al., 2003).

Another approach is the use of piperazine as a catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium, highlighting its efficiency and environmental friendliness due to the recyclability of the catalyst (Yousefi et al., 2018).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)piperazine derivatives has been elucidated through various studies. For instance, the synthesis and structural characterization of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4] triazolo[4,3-α]piperazine reveal insights into its complex structure characterized by IR, 1HNMR, 13CNMR, and MS (Zhang Sheng-ju, 2008).

Chemical Reactions and Properties

The chemical reactions involving N-(2-Aminoethyl)piperazine demonstrate its reactivity and potential as a building block for various compounds. A notable reaction is the diastereoselective palladium-catalyzed hydroamination, which is crucial for synthesizing 2,6-disubstituted piperazines, showcasing its versatility in creating complex molecules (Cochran & Michael, 2008).

Physical Properties Analysis

The physical properties of N-(2-Aminoethyl)piperazine derivatives, such as thermal behavior, are essential for their practical applications. Research on compounds like N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine highlights their thermal stability, which is crucial for their usage in various industrial processes (Xu et al., 2011).

Chemical Properties Analysis

Exploring the chemical properties of N-(2-Aminoethyl)piperazine, studies such as the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes reveal its potential as an allosteric enhancer for receptors, indicating its significant impact on medicinal chemistry (Romagnoli et al., 2008).

Scientific Research Applications

Epoxy Resin Curing Agent

  • Scientific Field: Material Science
  • Application Summary: A key use of AEP is as an epoxy curing agent . It is usually used in conjunction with other amines as an accelerator as it only has 3 amine hydrogens for cross-linking .
  • Methods of Application: The tertiary amine on the molecule acts as an accelerator and the other three amine hydrogens allow sites for crosslinking the epoxy .
  • Results or Outcomes: This allows coating systems to be formulated that prevent corrosion of steel and other substrates .

Carbon Dioxide Sequestrant

  • Scientific Field: Environmental Science
  • Application Summary: AEP has been researched as a carbon dioxide sequestrant . This is part of ongoing research in Carbon capture and storage .
  • Methods of Application: A novel blend of piperazine (PZ) with N-(2-aminoethyl) piperazine (AEP) has been proposed as a superior solvent for CO2 capture from coal-fired flue gas .
  • Results or Outcomes: Blending PZ with AEP can remediate the precipitation issue of concentrated PZ while maintaining its high CO2 absorption rate, and high resistance to degradation .

Corrosion Inhibition

  • Scientific Field: Chemistry
  • Application Summary: AEP is utilized in a variety of reactions for studying corrosion inhibition .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

Surface Activation

  • Scientific Field: Material Science
  • Application Summary: AEP is used in surface activation . This process prepares a surface for coating or adhesion by altering the surface tension .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

Asphalt Additive

  • Scientific Field: Civil Engineering
  • Application Summary: AEP is used as an asphalt additive . It can improve the properties of asphalt, making it more durable and resistant to wear and tear .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

Biological Activity Studies

  • Scientific Field: Biochemistry
  • Application Summary: AEP is utilized in a variety of reactions for studying biological activity .
  • Methods of Application: Specific methods of application are not mentioned in the source .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

Synthesis of Piperazine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: AEP is used in the synthesis of piperazine derivatives . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
  • Methods of Application: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

CO2 Capture Solvent

  • Scientific Field: Environmental Science
  • Application Summary: AEP is identified as a potential candidate for CO2 capture solvent .
  • Methods of Application: The kinetics of absorption of CO2 in aqueous AEP is studied using a stirred cell reactor .
  • Results or Outcomes: Specific results or outcomes are not mentioned in the source .

Safety And Hazards

AEP is moderately toxic by ingestion and skin contact . It is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin . It causes burns on short contact . AEP can cause temporary incapacitation or residual injury .

Future Directions

AEP has been used in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis . It has also been used in the synthesis of other compounds, such as anti-cancer drugs and painkillers.

properties

IUPAC Name

2-piperazin-1-ylethanamine
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InChI

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2
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InChI Key

IMUDHTPIFIBORV-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)CCN
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Molecular Formula

C6H15N3
Record name N-AMINOETHYLPIPERAZINE
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Related CAS

67786-00-9 (monoacetate)
Record name N-(2-Aminoethyl)piperazine
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DSSTOX Substance ID

DTXSID2021997
Record name 1-(2-Aminoethyl)piperazine
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Molecular Weight

129.20 g/mol
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Physical Description

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid;
Record name N-AMINOETHYLPIPERAZINE
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Record name 1-Piperazineethanamine
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup
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Solubility

Soluble in water
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Density

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

0.04 [mmHg]
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Product Name

N-(2-Aminoethyl)piperazine

Color/Form

Light-colored liquid

CAS RN

140-31-8, 28631-79-0
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Melting Point

-2 °F (USCG, 1999), FP: 17.6 °C
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Synthesis routes and methods

Procedure details

and 421 g triethylenetetraamine (equivalent weight 39.5; 10.7 equivalents) under a nitrogen atmosphere. The reactants were stirred by an agitator provided in the reactor and heated. As soon as water of condensation appeared in the reactor, the nitrogen gas supply was stopped and the temperature increased to bring the reaction mixture to reflux. The reaction was allowed to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure. The acid value of the reaction mixture was monitored and upon reaching an acid value of 2, the reactor was subjected to a mild vacuum. This was continued until the reaction pressure was reduced to 5 mm Hg. The reaction was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value dropped below 1.0.. At that time the reactor was cooled to 150° C., atmospheric pressure was reinstituted, by the addition of nitrogen gas, and Hisol (Ashland Oil Co., highly aromatic solvent) was added to acceptable handling viscosity. The addition of the Hisol permitted cooling of the reaction mixture to ambient temperature. The product of this reaction was a liquid weighing 9,520 g.
Quantity
421 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
377
Citations
Y Du, L Li, O Namjoshi, AK Voice, NA Fine… - Energy Procedia, 2013 - Elsevier
A novel blend of piperazine (PZ) with N-(2-aminoethyl) piperazine (AEP) has been proposed as a superior solvent for CO 2 capture from coal-fired flue gas. Blending PZ with AEP can …
Number of citations: 41 www.sciencedirect.com
VT Yilmaz, S Guney, C Kazak - Polyhedron, 2008 - Elsevier
Two copper(II) complexes of the saccharinate anion (sac) with piperazine (ppz) and N-(2-aminoethyl)piperazine (aeppz), namely [Cu(sac) 2 (ppz)(H 2 O)] n (1) and trans-[Cu(sac) 2 (…
Number of citations: 19 www.sciencedirect.com
JM Pagano, DE Goldberg… - The Journal of Physical …, 1961 - ACS Publications
The large¡ single spike is attributed to the CH2 groups. Theother peaks can be assigned to a pair of quartets representing the dissimilar BH groups and to a bridge proton component (…
Number of citations: 72 pubs.acs.org
Y Du, GT Rochelle - Energy Procedia, 2014 - Elsevier
Aqueous piperazine (PZ) blended with N-(2-aminoethyl) piperazine (AEP) is an attractive solvent for CO 2 capture from coal-fired power plants. A rigorous thermodynamic model was …
Number of citations: 9 www.sciencedirect.com
K Haruna, TA Saleh - Journal of Environmental Chemical Engineering, 2021 - Elsevier
In this work we evaluated the corrosion inhibition efficacy of N,N′-Bis-(2-aminoethyl)piperazine functionalized graphene oxide (NAEP-GO) against carbon steel in 15% HCl which …
Number of citations: 45 www.sciencedirect.com
KL Liang, RB Leron, MH Li - The Journal of Chemical Thermodynamics, 2016 - Elsevier
A new set of values for the molar heat capacities of N-(2-aminoethyl)piperazine (AEP) and N,N,N′-trimethylethylenediamine (tMEDA) and their aqueous mixtures over the whole range …
Number of citations: 4 www.sciencedirect.com
VT Yilmaz, S Guney, WTA Harrison - Zeitschrift für Naturforschung B, 2005 - degruyter.com
The reactions of N-(2-aminoethyl)piperazine (aeppz) with tetraaqua-bis(saccharinato)zinc(II) and -cadmium(II) in ethanol solution yield the new complexes trans-[Zn(sac) 2 (aeppz) 2 ] (1…
Number of citations: 9 www.degruyter.com
A Dey, SK Dash, SC Balchandani, B Mandal - Journal of Molecular Liquids, 2019 - Elsevier
The present work demonstrates the experimental and theoretical study of equilibrium CO 2 solubility in a potential absorbent, aqueous 1-(2-aminoethyl) piperazine (AEP) and its blend …
Number of citations: 23 www.sciencedirect.com
J Li, B Ding, EC Yang, XG Wang… - … für anorganische und …, 2007 - Wiley Online Library
Two novel mercury(II) complexes [Hg II (μ 2 ‐LH)Cl 2 ] 2 [Hg II 2 (μ 2 ‐Cl) 2 Cl 4 ]·2H 2 O (1) and [Hg II 4 (μ 2 ‐L) 2 (μ 2 ‐Cl) 2 Cl 6 ] (2) have been synthesized by the reaction of N‐(2‐…
Number of citations: 6 onlinelibrary.wiley.com
A Dey, SK Dash, B Mandal - Fluid Phase Equilibria, 2018 - Elsevier
The present work reports new experimental CO 2 solubility data of CO 2 absorption in aqueous mixture of 1-(2-aminoethyl)piperazine (AEP) and N-methyldiethanolamine (MDEA) over …
Number of citations: 30 www.sciencedirect.com

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